Hept-3-yne-2,5-diol

Description

Significance of Acetylenic Alcohols and Diols in Synthetic Organic Chemistry

Acetylenic alcohols and diols are crucial intermediates in the synthesis of a wide array of organic compounds. Their importance stems from the reactivity of both the alkyne and the hydroxyl functional groups, which allows for a diverse range of chemical transformations. fcad.com These compounds serve as precursors in the production of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net

Historical Context and Evolution of Alkynol Chemistry

The study of alkynol chemistry has a rich history, evolving from early observations in the 19th century to the sophisticated applications known today. The journey began with the transition from alchemy to a more systematic and empirical approach to chemistry, championed by figures like Robert Boyle and Antoine Lavoisier. solubilityofthings.comnumberanalytics.comwikipedia.org A pivotal moment in organic chemistry was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic starting materials, dismantling the theory of vitalism. wikipedia.org

The development of new synthetic methods and a deeper understanding of reaction mechanisms throughout the 20th century significantly advanced the field. The work of chemists like Reppe on the ethynylation of aldehydes and ketones opened up industrial-scale production of important acetylenic alcohols. chemicalbook.com Continuous research has led to the development of highly selective and efficient catalytic systems for the synthesis and transformation of these compounds. in-academy.uz

Fundamental Reactivity Principles of Propargylic and Homopropargylic Diols

The reactivity of alkyne diols is largely dictated by the positions of the hydroxyl groups relative to the alkyne moiety.

Propargylic diols have hydroxyl groups on the carbon atoms adjacent to the triple bond. This proximity leads to unique reactivity, including:

Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargylic alcohols can rearrange to form α,β-unsaturated ketones or aldehydes. ucl.ac.uk

Propargylic Substitution: The hydroxyl group can be substituted by various nucleophiles, often proceeding through a stabilized propargylic carbocation intermediate. rsc.org

Homopropargylic diols have hydroxyl groups further removed from the alkyne. Their reactivity includes:

Cycloisomerization: In the presence of gold or other transition metal catalysts, bis-homopropargylic diols can undergo cyclization to form bicyclic ketals. acs.org

Hydrotelluration: The addition of a tellurium-based reagent across the triple bond can be influenced by the position of the hydroxyl group, affecting the regioselectivity of the reaction. scielo.br

The reactivity of both types of diols can be influenced by factors such as steric hindrance and the electronic effects of substituents on the carbon chain. solubilityofthings.com

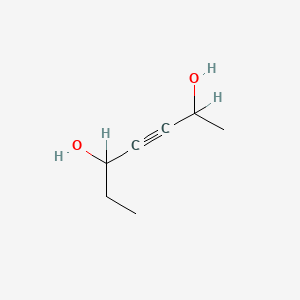

Structural Characteristics of Hept-3-yne-2,5-diol

The systematic IUPAC name for this compound indicates a seven-carbon chain (heptane) with a triple bond starting at the third carbon (3-yne) and hydroxyl groups at the second and fifth carbon atoms (2,5-diol). cheminteractive.ie

Stereochemical Considerations and Chiral Centers in this compound Architectures

This compound possesses two chiral centers at the C2 and C5 positions, where the hydroxyl groups are attached. This means that the molecule can exist as different stereoisomers. The synthesis of specific stereoisomers is a significant area of research, often employing chiral catalysts or resolving racemic mixtures to obtain enantiomerically pure compounds. rsc.org The stereochemistry of the diol can have a profound impact on the biological activity and physical properties of its derivatives.

Influence of Hydroxyl Group Proximity to the Alkyne Moiety on Reactivity

In this compound, the hydroxyl groups are in a homopropargylic relationship to the alkyne. This arrangement influences its reactivity in several ways:

Intramolecular Reactions: The hydroxyl groups can act as internal nucleophiles, participating in cyclization reactions. The distance between the hydroxyl groups and the alkyne is critical in determining the feasibility and outcome of such reactions. mdpi.com

Directing Effects: The presence of the hydroxyl groups can direct the outcome of reactions involving the alkyne. For instance, in the "alkyne zipper" reaction, a hydroxyl group can direct the migration of the triple bond away from it. mdpi.com

Activation: The hydroxyl groups can be derivatized to enhance or alter the reactivity of the molecule. For example, converting them to better leaving groups can facilitate substitution reactions. researchgate.net

The interplay between the hydroxyl groups and the alkyne moiety in this compound makes it a versatile substrate for constructing complex molecular architectures.

Research Findings and Data

Spectroscopic Data

Spectroscopic data for a related compound, (R,S)-hept-3-yne-1,5-diol, provides insight into the structural characterization of such molecules. rsc.org

| Spectroscopic Data for (R,S)-hept-3-yne-1,5-diol | |

| ¹H NMR (300 MHz, CDCl₃, ppm) | δ 1.0 (3H, d, J = 7.5 Hz), 1.6-1.8 (2H, m), 2.48 (2H, td, J = 6 Hz, J = 2.1 Hz), 3.18 (2H, s), 3.72 (2H, t, J = 6 Hz), 4.31 (1H, tt, J = 6.6 Hz, J = 2.1 Hz) |

| ¹³C NMR (75 MHz, CDCl₃, ppm) | δ 9.4, 22.9, 30.9, 60.8, 63.6, 82.1, 82.9 |

| IR (film) ν (cm⁻¹) | 3344, 2964, 2931, 2881, 2245, 1647, 1456, 1424, 1334, 1147, 1044, 963, 845, 646 |

| HRMS (ESI) m/z | calculated for C₇H₁₂NaO₂ [M+Na]⁺: 151.0735, found: 151.0398 |

Data sourced from a study on the synthesis of various diols. rsc.org

Physical Properties

Structure

2D Structure

3D Structure

Properties

CAS No. |

50407-30-2 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

hept-3-yne-2,5-diol |

InChI |

InChI=1S/C7H12O2/c1-3-7(9)5-4-6(2)8/h6-9H,3H2,1-2H3 |

InChI Key |

DTVARWVRNUFXLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#CC(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Hept 3 Yne 2,5 Diol and Analogues

Classic Carbonyl Ethynylation Reactions for Alkyne Diol Formation

Classic carbonyl ethynylation reactions involve the nucleophilic addition of an acetylide (a carbanion derived from a terminal alkyne) to a carbonyl group (aldehyde or ketone). This fundamental reaction, often referred to as alkynylation, is a cornerstone in organic chemistry for forming carbon-carbon bonds and introducing alkyne functionalities, typically yielding α-alkynyl alcohols wikipedia.org. For the formation of alkyne diols, this process would generally involve the reaction of a dicarbonyl compound with an acetylene (B1199291) equivalent, or the sequential addition of an acetylide to two carbonyl groups, or the addition of a di-acetylide to two carbonyl groups.

Acetylene Addition to Aldehydes and Ketones

The direct addition of acetylene (ethyne) to aldehydes and ketones is a well-established method for synthesizing propargyl alcohols, which are mono-alkyne alcohols. When applied to suitable dicarbonyl compounds or through a multi-step process, this method can lead to alkyne diols. The reaction typically proceeds via metal acetylide intermediates wikipedia.org. For instance, the Favorskii reaction, a specific type of alkynylation, involves the addition of acetylene to carbonyl compounds nih.govmdpi.com. Industrial-scale ethynylations, pioneered by Walter Reppe, utilize alkali metal and copper(I) acetylides to produce compounds like butynediol, a common alkyne diol wikipedia.org.

A common approach involves generating lithium acetylide from acetylene and lithium metal in liquid ammonia (B1221849), which then reacts with aldehydes or ketones to yield acetylenic alcohols nih.govmdpi.com. More recent modifications propose using solid calcium carbide as an in-situ source of acetylene, catalyzed by substances like TBAF or Cs2CO3, to react with a wide range of aromatic and aliphatic aldehydes and ketones, providing good yields of tertiary propargyl alcohols mdpi.com. While these methods primarily yield propargyl alcohols, their extension to dicarbonyl substrates or sequential reactions can lead to the formation of alkyne diols like Hept-3-yne-2,5-diol.

Grignard and Organometallic Reagent-Mediated Alkynylations

Grignard reagents (RMgX) and other organometallic reagents such as organolithium (RC≡CLi) and organozinc compounds (RZnX) are powerful nucleophiles widely employed in alkynylation reactions masterorganicchemistry.com. These reagents react with aldehydes and ketones to form new carbon-carbon bonds, leading to the synthesis of acetylene alcohols chemistrysteps.comyoutube.com. The Grignard reaction, specifically, involves the addition of alkynylmagnesium halides to aldehydes or ketones, often yielding acetylene alcohols in high yields under mild conditions .

While Grignard reagents are highly effective, their applicability in large-scale synthesis can be limited by challenges such as side reactions, regioselectivity issues, and moisture sensitivity . Organozinc reagents offer an alternative, demonstrating better functional group tolerance and higher selectivity. For example, ZnEt2-mediated alkynylation of aldehydes has been shown to be effective, and systems like Ti(OiPr)4/ZnEt2 can facilitate the addition of alkynes to aldehydes under mild conditions, producing high yields of acetylene alcohols with minimal side reactions . Organolithium reagents are also utilized, particularly for trifluoromethyl ketones rsc.org. These methods are crucial for constructing the carbon skeleton and incorporating the hydroxyl groups characteristic of alkyne diols.

Catalytic Synthesis Approaches

Beyond classic stoichiometric methods, catalytic approaches, particularly those involving transition metals, have revolutionized the synthesis of alkyne diols and their analogues. These methods often offer improved selectivity, milder reaction conditions, and enhanced efficiency.

Transition Metal-Catalyzed Alkynylation Reactions

Transition metal-catalyzed alkynylation reactions provide highly efficient and selective routes to propargylic alcohols and other alkyne-containing compounds nih.govresearchgate.netnih.gov. These catalysts often enable the direct enantioselective addition of alkyne nucleophiles to prochiral aldehydes and ketones, leading to chiral products nih.gov. Various transition metals, including copper, silver, gold, ruthenium, and palladium, have been explored for their catalytic activity in alkynylation processes rsc.orgnih.govnih.govmdpi.comnih.govepfl.chepfl.ch. The use of transition metals can facilitate the formation of metal acetylide intermediates or activate the carbonyl group, making it more susceptible to nucleophilic attack nih.gov.

Indium(III)-Catalyzed Asymmetric Alkynylation

Indium(III) complexes, often in combination with chiral ligands such as BINOL (1,1'-bi-2-naphthol), have emerged as effective catalysts for asymmetric alkynylation reactions rsc.orgnih.govrsc.org. This methodology allows for the enantioselective addition of alkynes to aldehydes, yielding propargylic alcohols with high enantiomeric excesses (ee) rsc.orgnih.gov. The "bifunctional character" of the indium(III) catalyst, enabling dual activation of both the alkyne and the aldehyde substrates, contributes to its broad substrate generality and high enantioselectivity nih.gov.

A notable example of this approach involves the indium(III)-catalyzed asymmetric alkynylation of aldehydes using 2-methyl-3-butyn-2-ol (B105114) as an ethyne (B1235809) equivalent donor. This reaction has been successfully applied to aryl, heteroaryl, alkyl, and alkenyl aldehydes, achieving yields up to 97% and enantioselectivities up to 99% ee with catalyst loadings of 2–10 mol% rsc.org. This method is particularly valuable for synthesizing chiral alkyne diols or their precursors.

Table 1: Indium(III)-Catalyzed Asymmetric Alkynylation of Aldehydes

| Aldehyde Substrate | Alkyne Donor (2-methyl-3-butyn-2-ol) | Catalyst (InBr3/(S)-BINOL) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 2-methyl-3-butyn-2-ol | InBr3/(S)-BINOL | Up to 97 | Up to 99 | rsc.org |

| Aromatic aldehydes | 2-methyl-3-butyn-2-ol | In(III)/BINOL | 83 to >99 | 83 to >99 | nih.gov |

| Aliphatic aldehydes | 2-methyl-3-butyn-2-ol | In(III)/BINOL | 83 to >99 | 83 to >99 | nih.gov |

| Heteroaryl aldehydes | 2-methyl-3-butyn-2-ol | In(III)/BINOL | Up to 97 | Up to 99 | rsc.org |

| Alkenyl aldehydes | 2-methyl-3-butyn-2-ol | In(III)/BINOL | Up to 97 | Up to 99 | rsc.org |

Palladium-Catalyzed Oxidative Hetero-cyclization

Palladium catalysis plays a significant role in various transformations involving alkynes, including oxidative cyclization reactions that can lead to heterocyclic compounds, some of which may be alkyne diols or their precursors nih.govmdpi.comunipr.it. While direct palladium-catalyzed oxidative hetero-cyclization specifically yielding this compound is not explicitly detailed in the search results, palladium(II)-catalyzed Wacker-type cyclizations of unsaturated alcohols and amino alcohols are well-known for constructing oxygen- and nitrogen-containing heterocycles nih.gov. These reactions involve the coordination of palladium(II) to an alkene double bond, activating it for nucleophilic attack, followed by β-hydride elimination to form the cyclized product nih.gov.

Table 2: Palladium-Catalyzed Oxidative Cyclization Examples

| Substrate Type | Catalyst System | Reaction Type | Products | Reference |

|---|---|---|---|---|

| Unsaturated alcohols/amino alcohols | Palladium(II) | Wacker-type cyclization | O- and N-heterocycles | nih.gov |

| Functionalized alkynes with nucleophilic groups | PdI2 | Oxidative carbonylation/heterocyclization | Carbonylated heterocycles (e.g., lactones) | mdpi.comunipr.it |

| 5-trimethylsilyl-4-yne-1,3-diols | PdI2 | Oxidative carbonylative double cyclization | 6,6a-dihydrofuro[3,2-b]furan-2(5H)-one derivatives | unipr.it |

Nickel-Catalyzed Intramolecular Cycloadditions

Nickel catalysis plays a significant role in various organic transformations, including intramolecular cycloaddition reactions that can be relevant to the synthesis of alkyne diols or their complex derivatives. Nickel(0) complexes can mediate intramolecular [4+2] cycloadditions of dienes with unactivated alkynes under mild conditions, offering an alternative to traditional Diels-Alder reactions, which may require more forcing conditions or fail for certain substrates. This methodology can proceed with retention of stereochemistry and exhibits tolerance to various functionalities, such as ester groups, thereby expanding its synthetic utility williams.edu.

Furthermore, nickel-catalyzed [2+2+2] cycloadditions have been explored for the synthesis of complex polycyclic systems. In these reactions, 2-butyne-1,4-diol (B31916) derivatives have been identified as suitable substrates, indicating the potential applicability of this method to other alkyne diols. The presence of a propargylic oxygen functionality in the alkynes has been found to be essential for both reactivity and product selectivity in such nickel-catalyzed processes researchgate.net. Another variant involves nickel-catalyzed intramolecular [3+2+2] cycloadditions of alkylidenecyclopropanes tethered with alkynes, leading to fused tricyclic systems with high diastereo- and chemoselectivity. The outcome of these reactions is highly dependent on the characteristics of the nickel ligands employed nih.gov.

Heterogeneous Catalysis in Alkyne Diol Synthesis

Heterogeneous catalysis offers advantages such as enhanced catalyst stability, ease of separation, and recyclability, making it a preferred choice for industrial applications researchgate.net. In the context of alkyne diol synthesis, heterogeneous catalysts are extensively employed, particularly for the semi-hydrogenation of alkynes to alkenes or the direct synthesis of diols. For instance, the semi-hydrogenation of alkynols is crucial for producing enols, which are important intermediates in the synthesis of pharmaceuticals, agricultural products, and flavors mdpi.com. Various transition metals, including Pd, Ni, Pt, Ag, Rh, and Fe, have been reported as catalysts for the selective semi-hydrogenation of alkynes rsc.org.

Aluminum oxide (Al2O3) is a widely used support material for heterogeneous catalysts due to its high surface area, thermal stability, and tunable surface properties. Supported catalysts, such as those based on palladium (Pd/Al2O3) or copper-nickel (Cu-Ni/Al2O3), have been successfully utilized in alkyne diol synthesis researchgate.netgoogle.comacs.org.

The preparation of aluminum oxide-supported catalysts typically involves impregnation methods. For example, a method for preparing an aluminum oxide-supported catalyst for the synthesis of 3-hexyne-2,5-diol (B43900) involves the following steps google.com:

Impregnation: Gamma-aluminum oxide (γ-Al2O3) with a specific surface area (e.g., 220-250 m2g-1) is thoroughly mixed and impregnated with a mixed solution of metal nitrates, such as nickel nitrate (B79036) and copper nitrate.

Drying: The impregnated material is air-dried at room temperature, followed by drying at an elevated temperature (e.g., 120°C for 5 hours).

Calcination: The dried material is then calcined at a high temperature (e.g., 400-450°C for 4 hours) and allowed to cool naturally.

Grinding and Sieving: The calcined material is pulverized and sieved (e.g., through a 100-mesh sieve) to obtain the desired aluminum oxide-supported catalyst, with specific weight percentages of the metals (e.g., 18% Cu and 16% Ni) google.com.

Other preparation routes for supported catalysts, such as those involving layered double hydroxides (LDH) precursors, include impregnation, co-precipitation of multicationic LDHs, and synthesis of metal colloid nanocomposites researchgate.net.

Optimizing reaction conditions is critical for achieving high selectivity and yield in heterogeneous catalysis for alkyne diol synthesis. Key parameters that influence catalyst performance include temperature, pressure, catalyst loading, and the nature of the solvent rsc.orgbeilstein-journals.org.

For instance, in the synthesis of 3-hexyne-2,5-diol using an aluminum oxide-supported catalyst, the molar ratio of acetylene to acetaldehyde (B116499), the weight ratio of the catalyst to acetaldehyde, reaction temperature, and pressure are crucial. Optimal conditions can include a molar ratio of acetylene to acetaldehyde between 2:1 and 3:1, a catalyst to acetaldehyde weight ratio of 0.05:1 to 0.10:1, reaction temperatures ranging from 30-100°C, and reaction pressures of 0.5-1.5 MPa google.com. For a slurry bed low-pressure process, a molar ratio of acetaldehyde to acetylene of 1.4-1.5:1, a catalyst to acetaldehyde mass ratio of 1:6, a reaction temperature of 100-120°C, and a pressure of 0.8-1.3 MPa have been reported google.com.

In the semi-hydrogenation of alkynes, factors such as hydrogen pressure can significantly affect selectivity, as high pressures can favor over-hydrogenation to alkanes rsc.org. The heating method, such as microwave irradiation, can also enhance conversion while maintaining high alkene selectivity rsc.org. For nickel nanocatalysts, mild reaction conditions (e.g., 30-50°C and 1-4 bar H2 pressure) can achieve high selectivity for (Z)-alkenes from alkynes, with the choice of ionic liquid playing a crucial role in selectivity rsc.org. The "confinement effect" in mesoporous catalytic materials can also contribute to efficient and selective liquid-phase flow processes for partial hydrogenations beilstein-journals.org.

Aluminum Oxide-Supported Catalysts and Their Preparation

Stereoselective Synthesis of this compound and Chiral Derivatives

The stereoselective synthesis of this compound and its chiral derivatives is paramount for applications requiring specific enantiomers or diastereomers. This area focuses on controlling the formation of new stereocenters during the synthetic process.

Enantioselective and Diastereoselective Synthetic Pathways

Significant effort has been invested in developing stereoselective methods for 1,2-diol synthesis, which are important functional groups found in natural products and chiral ligands nih.gov. Approaches include enantioselective and diastereoselective additions to carbonyl groups or epoxides. For example, the enantioselective addition of alkyne nucleophiles to aldehydes is a well-established method for synthesizing propargylic alcohols, which can serve as precursors to alkyne diols nih.govorgsyn.org. Chiral catalysts, such as those involving BINOL in combination with ZnEt2 and Ti(OiPr)4, have been shown to catalyze the addition of alkynes to aldehydes with high enantioselectivity mdpi.com.

Diastereoselective methods are also crucial. Nickel-catalyzed reductive coupling of alkynes and enantiomerically enriched α-oxyaldehydes can afford differentiated anti-1,2-diols with high diastereoselectivity nih.gov. This approach is particularly valuable as protected 2-hydroxyaldehydes often favor syn-1,2-diol formation in carbonyl addition reactions nih.gov. Another strategy involves the regioselective cleavage of 3,4-epoxy alcohols with substituted alkynylaluminum reagents, leading to stereodefined products, which is applicable to the stereoselective synthesis of polypropionates starting from alkynediols nih.govnih.gov. Gold-catalyzed bicycloketalization of alkyne-diols has also enabled enantioselective divergent total syntheses of complex natural products, highlighting the utility of such reactions in controlling stereochemistry kaist.ac.krrsc.org.

Chiral Auxiliaries and Ligand-Controlled Strategies

Chiral auxiliaries and ligand-controlled strategies are fundamental tools in asymmetric synthesis, enabling the control of stereochemical outcomes. A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to bias the stereoselectivity of subsequent reactions, and it can typically be recovered for reuse wikipedia.org. Chiral auxiliaries derived from natural compounds, such as amino acids, carbohydrates, and terpenes, are considered essential for constructing complex chiral molecules researchgate.net. Examples include the use of oxazolidinone chiral auxiliaries for asymmetric alkylation and aldol (B89426) reactions wikipedia.org.

Ligand-controlled strategies involve the use of chiral ligands that coordinate to a metal center, influencing the stereochemical path of a reaction. This approach is particularly prominent in transition metal-catalyzed reactions. For instance, in nickel-catalyzed reactions, the ligand environment around the metal center can dictate the regiochemical and stereochemical outcome chemrxiv.orgnih.gov. A judicious choice of simple nickel catalyst and ligand can enable efficient and divergent access to specific stereoisomers, such as Z- and E-sulfonyl-1,3-dienes, from the same starting materials repec.orgnih.gov. The dynamic ligand exchange in dual ligand systems can also play a role in controlling stereoselectivity nih.gov.

Asymmetric Hydroboration Approaches

Asymmetric hydroboration is a powerful tool in organic synthesis for creating chiral centers with high enantiomeric purity. This method involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, followed by oxidation to yield an alcohol. The key to asymmetric hydroboration lies in the use of chiral borane (B79455) reagents, which direct the addition to one face of the alkene or alkyne, leading to a preferential formation of one enantiomer. libretexts.org

While direct applications of asymmetric hydroboration specifically for this compound were not extensively detailed in the search results, the principles are broadly applicable to the synthesis of chiral diols from alkynes or enynes. Chiral boranes like diisopinocampheylborane (B13816774) (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂) have been successfully used for hydroboration of various alkenes, leading to high enantiomeric excesses (ee). mdpi.org For instance, Ipc₂BH has been shown to hydroborate less sterically demanding prochiral cis-alkenes with high enantiomeric excess. mdpi.org More hindered olefins can be hydroborated with reagents like IpcBH₂ due to its reduced steric requirements. mdpi.org

Recent advancements also include transition-metal catalyzed asymmetric hydroboration of alkenes, conjugated borylation, and borylative coupling, offering diverse approaches to chiral organoboron compounds, which can then be transformed into alcohols or diols. chinesechemsoc.org For example, catalytic enantioselective diboration of prochiral allenes can generate chiral allyl vinyl boronates, which can then be reacted in situ with a hydroborating reagent to form triboron intermediates, leading to the modular synthesis of chiral diols. acs.org

Conservation of Stereochemical Configuration During Transformations

The conservation of stereochemical configuration during chemical transformations is crucial for the synthesis of complex molecules with desired three-dimensional structures. In reactions involving organoboranes, the carbon-boron bond can be converted into various functional groups, including carbon-oxygen bonds (to form alcohols), with retention of stereochemistry. libretexts.orgrsc.org This stereospecificity is a hallmark of many reactions involving boron intermediates. rsc.org

For instance, the stereospecific oxidation of chiral alkylboranes, formed through hydroboration, yields enantioenriched alcohols. rsc.org This retention of configuration is a significant advantage in asymmetric synthesis, allowing for the precise control of stereocenters. rsc.org Boronic esters, which are often preferred over alkylboranes due to their improved stability, can also undergo stereospecific transformations, either through stereoretentive or stereoinvertive pathways, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, carbon-halogen, or carbon-hydrogen bonds at stereogenic centers. rsc.org

In the context of diol synthesis, if a chiral alkyne or a precursor with defined stereochemistry is used, reactions that proceed with retention of configuration are vital to maintain the desired stereoisomeric purity of the final diol product. For example, some synthetic strategies for complex carbocycles involve highly stereoselective pathways, where the site of carbon-carbon bond formation is controlled by the presence of a free hydroxyl group, leading to single regio- and stereoisomers. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to minimize environmental impact and maximize efficiency. acs.org For the synthesis of compounds like this compound, this involves considerations such as waste prevention, atom economy, safer solvents, and catalysis. acs.orgskpharmteco.com

One reported synthesis method for 3-hexyne-2,5-diol, an analogue of this compound, highlights green chemistry characteristics such as environmental friendliness, a simple process, and high yield. google.comgoogle.com This method utilizes acetaldehyde aqueous solution and acetylene as raw materials, catalyzed by an aluminum oxide supported catalyst. google.comgoogle.com Compared to traditional methods like alkali catalysis or Grignard reagents, this approach is described as cleaner, producing no alkaline wastewater and having lower costs. google.com The use of water as a solvent also contributes to its environmental friendliness by reducing wastewater treatment pressures. google.com

Key green chemistry principles relevant to the synthesis of this compound and similar compounds include:

Waste Prevention: Designing synthetic methods to prevent waste generation is paramount. This is often measured by the E-factor (ratio of waste coproduced to product) or Process Mass Intensity (PMI), which considers all materials used. acs.org

Catalysis: The use of catalytic reagents, as selective as possible, is preferred over stoichiometric reagents to minimize waste. acs.org The aluminum oxide supported catalyst in the synthesis of 3-hexyne-2,5-diol exemplifies this principle. google.comgoogle.com

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of auxiliary substances like solvents, and using innocuous ones when necessary, is a core principle. skpharmteco.com The use of water as a solvent in the aforementioned synthesis aligns with this. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the final product, minimizing waste.

Less Hazardous Chemical Syntheses: Designing syntheses to use and generate substances that pose little or no toxicity to human health and the environment.

Design for Energy Efficiency: Recognizing the energy requirements of chemical processes and minimizing them, ideally by conducting reactions at ambient temperature and pressure. The reaction temperature range of 30-100°C for 3-hexyne-2,5-diol synthesis indicates consideration for energy efficiency. google.com

The table below summarizes some of the green chemistry aspects of the described synthesis for 3-hexyne-2,5-diol.

| Green Chemistry Principle | Application in 3-Hexyne-2,5-diol Synthesis google.comgoogle.com |

| Waste Prevention | Clean reaction, no alkaline waste water |

| Catalysis | Aluminum oxide supported catalyst used |

| Safer Solvents | Water as solvent |

| Process Simplicity | Simple process, easy for industrialization |

| High Yield | Achieves high yield |

Reaction Chemistry and Chemical Transformations of Hept 3 Yne 2,5 Diol

Functional Group Interconversions of the Hydroxyl Moieties

The two secondary hydroxyl groups in Hept-3-yne-2,5-diol are amenable to various standard reactions typical of alcohols, including oxidation, etherification, and esterification.

Secondary alcohols can be oxidized to ketones. For this compound, this implies that each hydroxyl group at positions 2 and 5 can be independently or simultaneously oxidized to a ketone. Common oxidizing agents for secondary alcohols include pyridinium (B92312) chlorochromate (PCC), Jones reagent (chromic acid in acetone), or Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and a base). The specific conditions and stoichiometry would dictate whether one or both hydroxyl groups are oxidized. For instance, selective oxidation of one hydroxyl group over the other might be challenging without careful control, especially if both are secondary and have similar electronic environments. While specific experimental data for the oxidation of this compound is not extensively reported in the provided search results, the general principles of secondary alcohol oxidation are well-established in organic chemistry researchgate.net.

The hydroxyl groups of this compound can participate in etherification and esterification reactions.

Etherification: This involves the conversion of the hydroxyl groups into ether linkages. Common methods include the Williamson ether synthesis, where an alkoxide (formed by deprotonation of the alcohol) reacts with a primary alkyl halide. Alternatively, alcohols can react with alkyl halides or epoxides under acidic or basic conditions.

Esterification: The hydroxyl groups can be converted into ester functionalities by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Reaction with more reactive acid chlorides or anhydrides often proceeds under milder conditions and provides higher yields. These transformations allow for the protection of the hydroxyl groups or the introduction of new functionalities.

Oxidation Reactions

Transformations Involving the Alkyne Moiety

The internal alkyne moiety of this compound is a site for various addition reactions, with hydrogenation being a prominent example for its reduction.

Hydrogenation of alkynes involves the addition of hydrogen across the triple bond. The selectivity of this process is crucial, as it can lead to either an alkene (partial hydrogenation) or an alkane (complete hydrogenation).

For the stereoselective reduction of an internal alkyne to a cis-alkene, poisoned palladium catalysts are typically employed. The most well-known example is the Lindlar catalyst, which consists of palladium deposited on calcium carbonate, lead acetate (B1210297), and quinoline (B57606). The lead and quinoline act as poisons, reducing the catalyst's activity and preventing over-reduction to the alkane and isomerization of the alkene. This method typically yields the cis (Z) isomer of the alkene due to syn-addition of hydrogen to the triple bond acs.org. Other poisoned catalysts, such as P-2 Ni (nickel boride), can also achieve similar stereoselective partial hydrogenation. While direct experimental details for the Lindlar catalysis of this compound were not specifically found in the provided search results, this is the established method for achieving cis-alkene products from internal alkynes.

Complete hydrogenation of the alkyne moiety to an alkane derivative can be achieved using more active catalysts and conditions. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, typically under a hydrogen atmosphere drhazhan.com. The reaction proceeds by the addition of two equivalents of hydrogen across the triple bond, first forming an alkene intermediate, which is then further reduced to the alkane. Research findings indicate that this compound (specifically compound 1h) can undergo hydrogenation using a Pd/C catalyst under a hydrogen atmosphere (1 atm) in methanol, suggesting a pathway towards the corresponding saturated alkane diol, heptane-2,5-diol rsc.org. The conditions (Pd/C, H2 atmosphere) are consistent with complete hydrogenation of the alkyne.

Table 1: Key Chemical Transformations of this compound

| Functional Group | Type of Transformation | Example Reagents/Conditions | Expected Product Type | Stereoselectivity (if applicable) |

| Hydroxyl Moieties | Oxidation | PCC, Jones reagent, Swern oxidation | Ketone(s) | N/A |

| Hydroxyl Moieties | Etherification | Alkyl halides + base (Williamson), Epoxides + acid/base | Ether(s) | N/A |

| Hydroxyl Moieties | Esterification | Carboxylic acids + acid catalyst, Acid chlorides, Acid anhydrides | Ester(s) | N/A |

| Alkyne Moiety | Partial Hydrogenation | Lindlar catalyst (Pd/CaCO3, Pb(OAc)2, quinoline), P-2 Ni | cis-Alkene (Hept-3-ene-2,5-diol) | cis (Z) isomer |

| Alkyne Moiety | Complete Hydrogenation | Pd/C, PtO2, Raney Ni + H2 (1 atm) | Alkane (Heptane-2,5-diol) | N/A |

Stereoselective Hydrogenation to Alkenes (e.g., Lindlar Catalysis)

Hydration and Hydrohalogenation Reactions

Hydration Reactions: Hydration of alkynes involves the addition of water across the carbon-carbon triple bond, typically yielding enols that rapidly tautomerize to more stable carbonyl compounds (ketones or aldehydes). unacademy.comchemistrysteps.comyoutube.com For internal alkynes like this compound, acid-catalyzed hydration generally proceeds via a vinyl carbocation intermediate, leading to ketones. chemistrysteps.comyoutube.com The regioselectivity for internal alkynes can result in a mixture of regioisomeric ketone products, especially if the alkyne is unsymmetrical. youtube.comrsc.org For instance, the hydration of internal alkynes often leads to the formation of regioisomeric products, although some catalytic systems can offer modest selectivity. rsc.org Intramolecular hydroalkoxylation reactions, where an alcohol group within the same molecule adds to an alkyne, can also occur. Gold(I) catalysts, for example, have been reported to facilitate the intramolecular hydroalkoxylation of alkynediols, leading to cyclic structures such as spiroketals. rsc.orgacs.org

Hydrohalogenation Reactions: Hydrohalogenation involves the electrophilic addition of hydrogen halides (HX, where X is a halogen like Cl, Br, or I) across the alkyne triple bond. scienceready.com.auchemistrysteps.comwikipedia.orgyoutube.com Similar to alkenes, the addition of HX to alkynes generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the triple bond that already has more hydrogen atoms (or is less substituted), and the halogen adds to the more substituted carbon. scienceready.com.auchemistrysteps.comwikipedia.orgyoutube.com The addition of one equivalent of HX to an alkyne yields a vinyl halide. chemistrysteps.comwikipedia.orgyoutube.com With a second equivalent of HX, a further addition can occur, typically resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon atom. scienceready.com.auchemistrysteps.comwikipedia.org The regioselectivity of the second addition is also influenced by Markovnikov's rule, often favoring the formation of a resonance-stabilized carbocation. chemistrysteps.com Anti-Markovnikov addition of hydrogen bromide to alkynes can be achieved in the presence of peroxides, leading to different regioselectivity and forming E and Z alkenes. chemistrysteps.comwikipedia.org

Cycloaddition Reactions (e.g., [4+2] Cycloadditions, Click Chemistry)

[4+2] Cycloadditions (Diels-Alder Reactions): The alkyne moiety in this compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. libretexts.orgwikipedia.orglibretexts.orgresearchgate.net This reaction involves the concerted bonding of a conjugated diene (a four-pi-electron system) and a dienophile (a two-pi-electron system, which can be an alkene or an alkyne) to form a new six-membered ring. libretexts.orgwikipedia.orglibretexts.org When an alkyne serves as the dienophile, the product is a cyclohexadiene derivative. libretexts.orglibretexts.org The Diels-Alder reaction is a powerful tool for forming six-membered rings with control over regio- and stereochemical outcomes. wikipedia.org Intramolecular Diels-Alder reactions involving alkynes have also been reported, leading to fused ring systems. mdpi.com

Click Chemistry: Click chemistry refers to a set of highly efficient, simple, and versatile chemical reactions used to join molecular building blocks. nih.govwikipedia.orgpcbiochemres.comorganic-chemistry.orgsigmaaldrich.com A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,2,3-triazoles from terminal alkynes and azides. nih.govwikipedia.orgpcbiochemres.comorganic-chemistry.orgsigmaaldrich.com While standard CuAAC typically involves terminal alkynes, nih.govorganic-chemistry.org the concept of click chemistry can be extended to other cycloadditions, including hetero-Diels-Alder reactions. nih.govpcbiochemres.com For an internal alkyne like this compound, direct participation in CuAAC would require specific modifications or alternative click reactions suitable for internal alkynes, such as strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes, though this would involve structural modification of the diol. wikipedia.orgpcbiochemres.comsigmaaldrich.com However, the general principle of modular synthesis through efficient reactions remains relevant for derivatization.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The alkyne functional group is a key participant in various transition metal-catalyzed cross-coupling reactions. The Sonogashira reaction is a widely used palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides to form conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.orgresearchgate.net The reaction typically requires a palladium(0) catalyst, often with a copper(I) cocatalyst and an amine base. libretexts.orgorganic-chemistry.org While Sonogashira coupling is predominantly applied to terminal alkynes, libretexts.orgorganic-chemistry.orgresearchgate.net the alkyne moiety in this compound could potentially be involved in other types of cross-coupling reactions if suitably functionalized or if conditions for internal alkyne coupling are employed. The versatility of Sonogashira coupling has led to its application in synthesizing various complex molecules, including heterocycles and polycyclic systems. researchgate.netbeilstein-journals.orgspbu.ru

This compound as a Versatile Synthetic Intermediate

This compound, with its bifunctional nature, serves as a valuable intermediate in the synthesis of a wide array of organic compounds, leveraging both its alkyne and hydroxyl functionalities.

Building Block for Complex Polycyclic and Macrocyclic Systems

Alkynediols, including compounds structurally related to this compound, are important building blocks for the construction of complex polycyclic and macrocyclic systems. Intramolecular hydroalkoxylation reactions catalyzed by transition metals, such as gold, can transform alkynediols into various cyclic structures, including spiroketals. rsc.orgcam.ac.uk These reactions offer a mild and efficient route to introduce molecular complexity in a single step. acs.org Furthermore, the alkyne unit can be incorporated into precursors for macrocyclization reactions, such as ring-closing metathesis (RCM), which is a powerful method for forming large rings. spbu.rucore.ac.ukresearchgate.net The ability to introduce different functional groups alongside the alkyne moiety is crucial for the subsequent synthesis of macrocyclic systems. spbu.ru

Precursor to Diverse Heterocyclic Compounds (e.g., Furans, Pyrroles, Triazoles)

This compound and related alkynediols are valuable precursors for synthesizing a variety of heterocyclic compounds:

Furans: Propargylic alcohols and alkynediols can be activated by catalysts, such as gold(I), to undergo cyclization reactions that lead to the formation of furans and benzofurans. acs.orgresearchgate.net The intramolecular participation of the oxygen atom from the propargylic alcohol can facilitate the formation of intermediates that rearrange to furnish these heterocyclic systems. researchgate.net

Pyrroles: Alkynediols can serve as starting materials for the production of pyrroles. acs.orgchemicalbook.com For example, pyrroles can be prepared by reacting ammonia (B1221849) or amines with but-2-ene-1,4-diol (a related diol) in the presence of supported metal catalysts. google.com Gold(I) catalysis has also been explored for the efficient synthesis of N-protected pyrroles from amino alkynols. acs.orgresearchgate.net

Triazoles: While this compound is an internal alkyne, the broader class of alkynes, particularly terminal alkynes, are central to the formation of 1,2,3-triazoles via click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govpcbiochemres.comorganic-chemistry.orgsigmaaldrich.comchemicalbook.comresearchgate.net These triazoles are important motifs in various fields, including polymer chemistry and drug discovery. nih.govpcbiochemres.com Related diols containing triazole units have been synthesized through azide-alkyne cycloaddition reactions. researchgate.net

Derivatization for Ligand Design in Organometallic Chemistry

The presence of both an alkyne and two hydroxyl groups in this compound offers multiple sites for derivatization, making it a potential candidate for ligand design in organometallic chemistry. The hydroxyl groups can be readily modified to introduce various functionalities, allowing for the tuning of electronic and steric properties of potential ligands. The alkyne moiety can also participate in coordination to metal centers, forming π-complexes, or undergo further transformations to create more elaborate ligand structures. While specific examples for this compound as a ligand are not extensively detailed in general literature, alkynols and diols are commonly utilized as precursors to develop diverse ligands for transition metal catalysis, influencing catalytic activity and selectivity.

Advanced Characterization Techniques for Hept 3 Yne 2,5 Diol and Its Derivatives

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed insights into the molecular structure of Hept-3-yne-2,5-diol, allowing for the identification of functional groups, carbon-carbon frameworks, and spatial arrangements of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural elucidation of this compound.

1H NMR Spectroscopy: Proton NMR (1H NMR) provides information about the different types of hydrogen atoms and their local electronic environments within the molecule. The chemical shift (δ, in parts per million, ppm) of a proton is influenced by neighboring electronegative atoms and functional groups. For this compound, characteristic chemical shifts would be observed for:

Methyl protons (CH3): Typically appear in the aliphatic region, around 0.8-1.0 ppm. oregonstate.eduuwimona.edu.jm

Methylene (B1212753) protons (CH2): Also in the aliphatic region, generally between 1.2-1.4 ppm. uwimona.edu.jm

Methine protons (CH-O): Protons alpha to an oxygen atom (bearing a hydroxyl group) are deshielded and typically resonate downfield, in the range of 3.3-4.0 ppm. oregonstate.eduuwimona.edu.jm

Hydroxyl protons (O-H): These protons exhibit highly variable chemical shifts, ranging from 0.5-6.0 ppm, and are often observed as broad signals due to hydrogen bonding and exchange with solvent or other protic impurities. uwimona.edu.jmucl.ac.uk

Given the structure of this compound (CH3-CH(OH)-C≡C-CH(OH)-CH2-CH3), the two methyl groups (C1 and C7), two methine protons (C2 and C5), and the methylene protons (C6) would each give distinct signals due to their unique chemical environments. The absence of a terminal alkyne proton means no signal would be observed in the 1.7-3.1 ppm range characteristic of ≡C-H. libretexts.org

13C NMR Spectroscopy: Carbon-13 NMR (13C NMR) provides information about the carbon skeleton of the molecule. 13C chemical shifts have a much broader range (up to 200 ppm) compared to 1H NMR, which often allows for each unique carbon atom to be observed as a distinct peak. libretexts.org Electronegative atoms like oxygen cause significant downfield shifts of nearby carbon signals. libretexts.org For this compound, the expected 13C chemical shifts include:

Methyl carbons (CH3): Typically found in the 10-30 ppm range. uwimona.edu.jmoregonstate.edu

Methylene carbons (CH2): Resonate between 20-40 ppm. uwimona.edu.jmoregonstate.edu

Methine carbons bearing hydroxyl groups (CH-OH): These carbons are significantly deshielded by the electronegative oxygen and typically appear in the 60-80 ppm range. uwimona.edu.jmoregonstate.eduoregonstate.edupdx.edu

Alkynyl carbons (C≡C): The sp-hybridized carbons of the triple bond typically resonate in the 70-110 ppm range. uwimona.edu.jmoregonstate.eduoregonstate.edu

Table 1: Representative 1H NMR Chemical Shifts for this compound (Illustrative Values)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity (Expected) | Integration (Expected) |

| CH3 (C1) | 0.9-1.0 | Triplet | 3H |

| CH3 (C7) | 0.8-0.9 | Triplet | 3H |

| CH2 (C6) | 1.2-1.4 | Multiplet | 2H |

| CH(OH) (C2) | 3.8-4.0 | Multiplet | 1H |

| CH(OH) (C5) | 3.6-3.8 | Multiplet | 1H |

| OH (C2, C5) | 2.0-4.0 (variable) | Broad Singlet | 2H |

Table 2: Representative 13C NMR Chemical Shifts for this compound (Illustrative Values)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH3) | 10-15 |

| C2 (CH-OH) | 65-70 |

| C3 (C≡) | 80-85 |

| C4 (≡C) | 85-90 |

| C5 (CH-OH) | 60-65 |

| C6 (CH2) | 20-25 |

| C7 (CH3) | 15-20 |

To confirm the connectivity and elucidate the stereochemistry of this compound, advanced 2D NMR experiments are indispensable. These techniques provide correlations between different nuclei, offering a more comprehensive understanding of the molecular architecture. grinnell.eduwikipedia.orgslideshare.netslideshare.netcreative-biostructure.com

COSY (Correlation Spectroscopy): A homonuclear 2D NMR experiment that reveals correlations between protons that are scalar-coupled (typically through 2 or 3 bonds). grinnell.eduwikipedia.orgcreative-biostructure.com In the COSY spectrum of this compound, cross-peaks would be observed between vicinal protons, such as those on C1 and C2, C5 and C6, and C6 and C7, helping to establish the connectivity of the alkyl chains. grinnell.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment correlates the chemical shifts of protons with the carbons to which they are directly bonded (one-bond correlations). grinnell.eduwikipedia.orgcreative-biostructure.com HSQC is crucial for assigning 1H signals to their corresponding 13C signals and for distinguishing between CH3, CH2, and CH groups. For instance, it would directly link the methine protons on C2 and C5 to their respective carbons, and the methyl and methylene protons to their carbons. grinnell.eduwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range correlations between protons and carbons, typically over 2 to 4 bonds. grinnell.eduslideshare.netslideshare.net This technique is particularly valuable for establishing connectivity across quaternary carbons (though not present in this compound) and for confirming the position of the triple bond relative to the hydroxyl-bearing carbons. For example, HMBC correlations would be observed between the protons on C1 and C3/C4, and similarly for protons on C7 and C3/C4, confirming the alkyne's position. grinnell.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a homonuclear 2D NMR experiment that reveals through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. grinnell.eduwikipedia.orgcreative-biostructure.com This technique is vital for determining the relative stereochemistry of chiral centers (C2 and C5 in this compound). By observing NOE cross-peaks between protons on different parts of the molecule that are in close spatial proximity, the three-dimensional arrangement of the atoms can be deduced. grinnell.eduslideshare.net

1H and 13C NMR Chemical Shift Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the functional groups present in a molecule by analyzing their characteristic molecular vibrations. pressbooks.pubsavemyexams.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular bonds, leading to vibrations. Characteristic absorption bands for this compound would include:

O-H stretching: A strong and broad absorption band typically observed in the range of 3200-3600 cm-1, indicative of the hydroxyl groups and their hydrogen bonding interactions. pressbooks.pubsavemyexams.comlibretexts.orgorgchemboulder.comlibretexts.org

C≡C stretching: A weak to medium intensity, sharp absorption band for the alkyne triple bond, appearing around 2100-2250 cm-1. pressbooks.publibretexts.orgorgchemboulder.comlibretexts.org Since this compound is an internal alkyne, this band is expected to be present, although its intensity can vary. libretexts.orglibretexts.org

C-H stretching (sp3): Multiple bands in the 2850-2960 cm-1 region corresponding to the stretching vibrations of the methyl and methylene C-H bonds. pressbooks.publibretexts.orgorgchemboulder.comlibretexts.org

C-O stretching: A strong absorption in the 1000-1300 cm-1 range, characteristic of the carbon-oxygen single bonds in alcohols. savemyexams.comorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. It is highly complementary to IR spectroscopy, particularly for vibrations that are symmetric or involve non-polar bonds.

C≡C stretching: The alkyne triple bond typically gives a strong Raman signal due to the significant change in polarizability during its vibration, appearing in the 2000-2250 cm-1 region. acs.org This makes Raman particularly useful for confirming the presence of the internal alkyne in this compound. acs.org

O-H stretching: Bands related to hydroxyl stretching can also be observed in the 3100-3600 cm-1 region. researchgate.netresearchgate.net

C-H stretching: Vibrations from methyl and methylene C-H bonds are typically observed around 2900 cm-1. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |

| O-H (alcohol) | 3200-3600 (broad, strong) pressbooks.puborgchemboulder.com | 3100-3600 researchgate.netresearchgate.net | Due to hydrogen bonding |

| C≡C (internal alkyne) | 2100-2250 (weak-medium, sharp) pressbooks.puborgchemboulder.com | 2000-2250 (strong) acs.org | Strong in Raman due to polarizability change |

| C-H (sp3) | 2850-2960 (medium) orgchemboulder.com | ~2900 researchgate.netresearchgate.net | Alkane C-H stretches |

| C-O (alcohol) | 1000-1300 (strong) orgchemboulder.com | (often weak in Raman) |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass Spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to provide information about its structure through characteristic fragmentation patterns. chemguide.co.uklibretexts.orgsavemyexams.com

When this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M+•) or a protonated molecule ([M+H]+). This ion then undergoes fragmentation, breaking into smaller, more stable charged fragments and uncharged radicals. chemguide.co.uklibretexts.org The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. savemyexams.com

For this compound (Molecular Weight ≈ 128.17 g/mol ), common fragmentation pathways would include:

Loss of water (H2O): A characteristic fragmentation for alcohols, leading to a prominent [M-18]+ ion. Given two hydroxyl groups, successive losses of water ([M-18]+ and [M-36]+) are expected. savemyexams.com

Alpha-cleavage: Cleavage of bonds adjacent to the hydroxyl groups or the alkyne bond, leading to stable carbocation fragments. For example, loss of a methyl group (CH3, m/z 15) or an ethyl group (C2H5, m/z 29) from the ends of the chain. savemyexams.com

Loss of alkyl radicals: Cleavage of C-C bonds to form stable carbocations. The stability of carbocations (tertiary > secondary > primary) influences the abundance of fragments. chemguide.co.uklibretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound (Illustrative)

| Fragment Ion (m/z) | Proposed Composition (Loss) | Notes |

| 128 | [M]+• (Molecular Ion) | Parent ion (if electron ionization is used) |

| 129 | [M+H]+ | Protonated molecule (common in ESI-MS) |

| 111 | [M-18]+ | Loss of H2O (dehydration) |

| 93 | [M-36]+ | Loss of 2x H2O |

| 113 | [M-CH3]+ | Loss of methyl group |

| 99 | [M-C2H5]+ | Loss of ethyl group |

| 81 | [M-CH3-H2O]+ | Successive loss of methyl and water |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft ionization" technique particularly well-suited for the analysis of polar and moderately polar compounds, such as this compound. nih.govmetwarebio.comuvic.caresearchgate.netnumberanalytics.com Unlike electron ionization (EI) which often produces a radical molecular ion (M+•) and extensive fragmentation, ESI typically generates intact protonated molecules ([M+H]+) or adducts (e.g., [M+Na]+, [M+NH4]+) from the liquid phase into the gas phase. nih.govuvic.canumberanalytics.com

The ESI process involves applying a high voltage to a liquid sample flowing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density increases, eventually leading to the expulsion of gas-phase ions. metwarebio.comnumberanalytics.com This gentle ionization mechanism minimizes fragmentation, making ESI-MS ideal for determining the molecular weight of the intact compound. While ESI is generally known for producing less fragmentation, in-source fragmentation can occur and provide additional structural information. wikipedia.org However, the primary advantage for diols lies in obtaining the protonated molecular ion, which confirms the molecular weight with high accuracy. nih.govuvic.ca

Computational and Theoretical Investigations of Hept 3 Yne 2,5 Diol Chemistry

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are fundamental for understanding the intrinsic properties of molecules by solving the electronic Schrödinger equation. These methods vary in their level of accuracy and computational cost, offering a spectrum of tools for diverse chemical problems.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely applied quantum mechanical method in computational chemistry due to its favorable balance between accuracy and computational efficiency, making it suitable for molecules of moderate size like Hept-3-yne-2,5-diol. DFT calculations are routinely employed for:

Electronic Properties: Elucidating the electronic structure, including charge distribution, dipole moments, and frontier molecular orbitals (HOMO and LUMO). Analysis of these properties can indicate regions of high electron density or electron deficiency, which are crucial for predicting reactivity. For instance, the electron-rich alkyne bond and the electron-donating hydroxyl groups would be key areas of interest. DFT has been utilized in studies involving similar alkyne derivatives to analyze noncovalent interactions and electronic structures researchgate.netacs.orgcore.ac.uk.

High-Level Ab Initio Methods (e.g., Coupled-Cluster) for Energetic and Spectroscopic Predictions

For highly accurate energetic and spectroscopic predictions, higher-level ab initio methods are often employed. These methods are based on first principles, without empirical parameters, and systematically approach the exact solution of the Schrödinger equation.

Coupled-Cluster (CC) Methods: Methods like CCSD(T) (Coupled-Cluster Singles and Doubles with perturbative Triples) are considered the "gold standard" for calculating highly accurate energies, particularly for reaction energies and activation barriers. While computationally demanding, they can provide benchmark data for smaller systems or critical parts of larger molecules. For this compound, such methods could be used to precisely determine the relative energies of different isomers or the energetics of key reaction steps. These methods have been used in theoretical investigations of thermal rearrangements in other organic compounds to achieve high accuracy acs.org.

Spectroscopic Predictions: These methods can also predict spectroscopic parameters, such as vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts, aiding in the experimental characterization and identification of the compound and its derivatives.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds (C-C single bonds, C-O bonds), leading to a multitude of possible conformations. Understanding its conformational landscape is vital as different conformers can have distinct chemical and physical properties.

Determination of Rotational Barriers and Stable Conformations

Computational methods are essential for mapping the potential energy surface of a molecule to identify its stable conformations (local minima) and the energy barriers separating them (transition states for rotation).

Potential Energy Surface Scans: By systematically rotating around specific bonds and performing geometry optimizations at each step, computational chemists can construct a conformational energy profile. This allows for the identification of the global minimum energy conformer and other energetically accessible conformers.

Rotational Barriers: The energy required to rotate around a bond, known as the rotational barrier, dictates the flexibility of the molecule at a given temperature. Identifying these barriers helps understand the dynamic behavior and preferred orientations of the hydroxyl groups and alkyl chains relative to the alkyne.

Assessment of Steric Hindrance Effects on Molecular Geometry and Reactivity

The presence of methyl groups at C2 and C5, along with the hydroxyl groups, can introduce steric hindrance, influencing the molecule's preferred geometry and its reactivity.

Geometric Distortion: Steric repulsion between bulky groups can lead to distortions in bond angles and lengths, pushing the molecule away from idealized geometries. Computational analysis can quantify these distortions.

Impact on Reactivity: Steric hindrance can significantly affect the accessibility of reactive sites (e.g., the alkyne bond or hydroxyl groups) to incoming reagents, thereby influencing reaction rates and selectivities. For example, similar alkyne diols like 2,5-dimethylhex-3-yne-2,5-diol are known to exhibit notable steric hindrance due to methyl groups, which can impact their reactivity solubilityofthings.com. Computational models can assess how these steric effects might favor certain reaction pathways over others.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for unraveling the step-by-step processes of chemical reactions, providing atomic-level details of transition states and intermediates.

Reaction Pathway Mapping: For this compound, computational methods can be used to explore various reaction pathways, such as hydration of the alkyne, oxidation of the hydroxyl groups, or reactions involving both functionalities. This involves locating reactants, products, intermediates, and crucial transition states on the potential energy surface.

Activation Energy Calculation: By identifying transition states, the activation energy for each step can be calculated. This allows for the determination of the rate-determining step and the prediction of reaction kinetics. DFT, in particular, is widely used for mechanistic investigations, including the study of complex organic reactions and catalytic processes acs.orgcore.ac.uk.

Selectivity Prediction: Computational studies can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of competing pathways, which is particularly relevant for a molecule with multiple reactive sites and potential chiral outcomes.

Summary of Computational Methods and Their Applications for this compound

| Computational Method | Primary Application | Specific Insights for this compound |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Properties, Vibrational Frequencies | Precise molecular shape, charge distribution around alkyne and hydroxyls, vibrational spectra for characterization. |

| High-Level Ab Initio (e.g., Coupled-Cluster) | Accurate Energetics, Spectroscopic Parameters | Refined reaction energies, precise barrier heights, accurate NMR and IR predictions for structural confirmation. |

| Conformational Analysis (e.g., PES Scans) | Stable Conformations, Rotational Barriers | Identification of global and local energy minima, energy cost for rotation around C-C and C-O bonds. |

| Steric Hindrance Assessment | Molecular Geometry, Reactivity | Quantification of steric repulsions, impact on preferred conformations and accessibility of reactive sites. |

| Reaction Mechanism Modeling | Transition States, Activation Energies, Reaction Pathways | Step-by-step understanding of alkyne addition or hydroxyl group reactions, prediction of reaction rates and selectivity. |

Characterization of Transition States and Reaction Intermediates

The characterization of transition states and reaction intermediates is fundamental to understanding chemical reactivity. For this compound, computational methods would be employed to locate and characterize the geometries of transition states (TS) and intermediates involved in its chemical transformations. Transition states represent the highest energy points along a reaction pathway, connecting reactants to products or intermediates acs.org. Intermediates are local minima on the potential energy surface, representing transient stable species formed during a reaction acs.org.

For a molecule containing an alkyne and two hydroxyl groups, potential reactions could include addition reactions across the triple bond, rearrangements, or reactions involving the hydroxyl functionalities. DFT calculations allow for the identification of these critical points by optimizing molecular geometries and performing frequency analyses to confirm their nature (minima for intermediates, first-order saddle points for transition states) acs.org. The vibrational frequencies at a transition state would show one imaginary frequency, corresponding to the reaction coordinate acs.org.

Calculation of Reaction Pathways and Energy Profiles

Beyond individual critical points, computational studies focus on constructing complete reaction pathways and their corresponding energy profiles. An energy profile illustrates the energy changes as a reaction proceeds, providing insights into the thermodynamic favorability and kinetic barriers of different steps acs.org. For this compound, this would involve:

Identifying plausible reaction mechanisms: Based on the functional groups present (alkyne, hydroxyls), various reaction types can be hypothesized.

Locating all relevant minima and transition states: This involves systematic searches on the potential energy surface acs.org.

Connecting critical points: Intrinsic Reaction Coordinate (IRC) calculations or similar methods are used to verify that a located transition state indeed connects the intended reactant and product/intermediate acs.org.

Calculating relative energies: The energies of all species (reactants, intermediates, transition states, products) are calculated at a high level of theory, often including zero-point vibrational energy corrections and solvent effects, to determine the activation energies and reaction enthalpies acs.org.

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a powerful tool for structural elucidation and confirmation, allowing for direct comparison with experimental NMR, IR, and Raman spectra.

Studies of Intermolecular Interactions and Supramolecular Architecture

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal packing, solubility, and other bulk properties. Computational tools, particularly Hirshfeld surface analysis, are invaluable for this purpose.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Hydrogen Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electronic structure of molecules and characterizing interatomic interactions, including hydrogen bonds, based on the topology of the electron density, ρ(r) chemrxiv.orgconicet.gov.ar. This theoretical approach allows for the identification of bond paths and bond critical points (BCPs), which are saddle points in the electron density where the gradient of ρ(r) is zero, indicating an interaction between two atoms chemrxiv.orgresearchgate.net.

For hydrogen bond characterization, QTAIM analysis focuses on several key topological parameters at the hydrogen bond critical point (HBCP):

Electron Density (ρ(r)) : The value of the electron density at the HBCP, ρ(rBCP), is indicative of the strength of the interaction. Higher values generally correspond to stronger interactions. For hydrogen bonds, typical ρ(rBCP) values are relatively low, reflecting their non-covalent nature compared to covalent bonds chemrxiv.org.

Laplacian of Electron Density (∇²ρ(r)) : The Laplacian, ∇²ρ(rBCP), describes the local concentration or depletion of electron density. A positive value of ∇²ρ(rBCP) at a BCP indicates a depletion of electron density, characteristic of closed-shell interactions such as hydrogen bonds, ionic bonds, and van der Waals interactions. This signifies that electron density is locally depleted at the BCP and concentrated in the atomic basins chemrxiv.orgconicet.gov.ar.

Total Energy Density (H(r)) : The total energy density at the BCP, H(rBCP), is the sum of the local kinetic energy density, G(rBCP), and the local potential energy density, V(rBCP). For hydrogen bonds, the sign of H(rBCP) can further classify the interaction. A negative H(rBCP) suggests a partial covalent character (shared-shell interaction), while a positive H(rBCP) indicates a purely closed-shell, non-covalent interaction conicet.gov.ar.

For instance, a theoretical investigation of this compound might reveal the presence of intramolecular O-H···O hydrogen bonds, where one hydroxyl group acts as a proton donor and the other as an acceptor. Additionally, less conventional C-H···O or O-H···π hydrogen bonds could be explored, involving the acidic hydrogens on the carbon backbone or the hydroxyl hydrogens interacting with the triple bond's π-cloud chemrxiv.org.

While specific computational data for this compound's QTAIM analysis is not available in the current literature, the principles described above would be applied. A hypothetical QTAIM analysis for this compound might yield topological parameters similar to those observed in other molecules with classical and non-classical hydrogen bonds.

Hypothetical QTAIM Parameters for Hydrogen Bonds in this compound

The following table illustrates typical QTAIM parameters that could be found for different types of hydrogen bonds potentially present in this compound. These values are illustrative and based on general characteristics of hydrogen bonds as described in QTAIM literature, not on actual computed data for this compound.

| Hydrogen Bond Type | Interaction | ρ(rBCP) (a.u.) | ∇²ρ(rBCP) (a.u.) | H(rBCP) (a.u.) | Character |

| Intramolecular O-H···O | O2-H···O5 | 0.020 - 0.035 | +0.060 - +0.120 | -0.005 - +0.005 | Partially Covalent to Electrostatic |

| Intramolecular O-H···π | O2-H···C≡C | 0.005 - 0.015 | +0.010 - +0.040 | +0.001 - +0.008 | Electrostatic |

| Intermolecular O-H···O | O-H···O (neighboring molecule) | 0.018 - 0.030 | +0.050 - +0.100 | -0.003 - +0.004 | Partially Covalent to Electrostatic |

Note: a.u. refers to atomic units. The specific atom numbering (e.g., O2, O5) is hypothetical for illustrative purposes.

This table, if populated with actual computational data, would allow researchers to quantify the strength and nature of the various hydrogen bonding interactions within and between molecules of this compound. For instance, a negative H(rBCP) for an O-H···O bond would suggest a significant covalent contribution, indicating a stronger hydrogen bond compared to interactions with positive H(rBCP) conicet.gov.ar. The presence of bond paths connecting the hydrogen atom to the acceptor atom (oxygen or carbon in the triple bond) and the associated BCPs would topologically confirm the existence of these interactions researchgate.net.

Advanced Applications in Chemical Research and Materials Science Academic Focus

Role as a Fundamental Scaffold in Organic Synthesis

The presence of both an alkyne and two hydroxyl groups within the Hept-3-yne-2,5-diol framework makes it a promising scaffold in organic synthesis. These functional groups can undergo a variety of reactions, including hydrogenation, oxidation, and reactions involving the triple bond, allowing for the introduction of diverse substituents and the formation of new carbon-carbon bonds.

While the general utility of alkyne diols as building blocks in organic synthesis is recognized, specific detailed research findings on this compound (CID 3016520) serving explicitly as a precursor for complex natural product synthesis are not extensively documented in the readily available scientific literature. However, its structural features, particularly the reactive alkyne and the two hydroxyl groups, inherently position it as a potential starting material for constructing intricate molecular architectures found in natural products. The alkyne moiety can participate in various carbon-carbon bond-forming reactions, such as Sonogashira couplings or click chemistry, while the hydroxyl groups offer sites for further functionalization, stereoselective transformations, or cyclization reactions, which are common strategies in natural product synthesis.

This compound holds potential as a building block for novel polymer architectures and macromolecules due to its difunctional nature. The two hydroxyl groups can serve as initiation points for polymerization reactions, such as polycondensation or ring-opening polymerization, leading to linear or branched polymer chains. The alkyne unit provides an additional site for post-polymerization modification, particularly through "click" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can be employed to introduce diverse functionalities or to cross-link polymer chains, thereby influencing the resulting macromolecular structure. While general applications for similar acetylenic diols in polymer chemistry exist, specific detailed research findings focusing on this compound (CID 3016520) for the synthesis and structure of novel polymer architectures are not widely reported in current public domain search results. The compound has been broadly mentioned as a fine chemical intermediate for polymer monomers. lookchem.com

Precursor for Complex Natural Product Synthesis (without mentioning specific bioactivity)

Development of Novel Catalytic Systems Utilizing this compound Frameworks

Intermediates for Specialty Chemicals with Tunable Reactivity

This compound is noted as a fine chemical intermediate. lookchem.com Its dual functionality allows for tunable reactivity, making it a versatile intermediate for the synthesis of various specialty chemicals. The alkyne can be selectively reduced to an alkene or alkane, or undergo addition reactions. The hydroxyl groups can be derivatized (e.g., esterification, etherification) or participate in elimination reactions. This ability to selectively modify different parts of the molecule allows for the synthesis of a range of derivatives with tailored properties for specific applications. While broad categories such as pesticides, medicines, and surfactants are mentioned as potential downstream applications for fine chemical intermediates like this compound, lookchem.com detailed research findings on its specific role in imparting tunable reactivity for these specialty chemicals are not extensively detailed in the provided search results.

Physical and Chemical Properties of this compound

The following table summarizes some key physical and chemical properties of this compound: chemsrc.com

| Property | Value | Unit |

| Molecular Formula | C7H12O2 | |

| Molecular Weight | 128.16900 | g/mol |

| Density | 1.04 | g/cm³ |

| Boiling Point | 217 | °C at 760 mmHg |

| Flash Point | 97.4 | °C |

| Exact Mass | 128.08400 | Da |

| PSA (Polar Surface Area) | 40.46000 | Ų |

| LogP | 0.14150 | |

| Index of Refraction | 1.487 |

Future Research Directions and Emerging Trends in Hept 3 Yne 2,5 Diol Chemistry

Exploration of Novel Catalytic Systems for Sustainable and Efficient Synthesis

Current synthetic routes for alkyne diols often involve the ethynylation of ketones with acetylene (B1199291), typically under alkaline conditions . While effective, future research aims to develop more sustainable and efficient catalytic systems for the synthesis of Hept-3-yne-2,5-diol and related alkyne diols.

One promising direction involves the use of cost-effective and environmentally friendly catalysts. For instance, innovative catalytic systems comprising copper salts and ionic liquids, such as CuCl/1-ethyl-3-methylimidazolium acetate (B1210297) ([Emim][OAc]), have demonstrated efficacy in the cyclization of alkyne-1,2-diols with CO₂ to produce keto-functionalized cyclic carbonates mdpi.com. This Cu(I)-catalyzed system offers advantages over traditional methods by being free of volatile solvents, phosphine (B1218219) ligands, and additives, and provides considerable recyclability, enhancing sustainability mdpi.com. The application of such ionic liquid-based copper catalysis could be explored for the direct synthesis or transformation of this compound precursors, reducing environmental impact and improving process efficiency.

Electrocatalysis also represents a significant emerging trend. Pd-B catalyzed semi-hydrogenation has shown promise for synthesizing alkenols from alkynols, offering high yields and selectivity without heavy metal poisoning nih.gov. This electrocatalytic approach uses hydrogen sourced from water, leading to lower energy requirements compared to conventional thermal catalysis nih.gov. Furthermore, catalyst-free electrochemical esterification reactions involving alkynes and diols via carbon-carbon triple bond cleavage have been reported, demonstrating a green and atom-economical approach rsc.org. Adapting these electrochemical methods for the direct formation of this compound or its functionalization could lead to highly sustainable synthetic pathways.